(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-15(4-2-11-1-3-13-14(7-11)25-10-24-13)18-6-5-12(8-18)19-16(21)9-23-17(19)22/h1-4,7,12H,5-6,8-10H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNHVQYAAIURRN-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its acylation to introduce the acryloyl group. The pyrrolidine ring is then constructed through a cyclization reaction, and finally, the oxazolidine-2,4-dione moiety is formed via a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acryloyl group to an alkyl group or to reduce other functional groups within the molecule.
Substitution: The aromatic ring and the heterocyclic moieties can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In materials science, the compound could be used to develop new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering protein conformation, or interfering with signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The compound shares structural similarities with pyrrolidine-2,4-dione derivatives (e.g., YA1 : 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione) . However, key differences include:
- Oxazolidine-2,4-dione vs. Pyrrolidine-2,4-dione : The oxazolidine ring introduces an oxygen atom in place of a methylene group, altering hydrogen-bonding capacity and ring strain.
Functional Group Variations
- YA2/YA3 (Spiroisoxazoline Derivatives) : Unlike the target compound’s fused heterocycles, YA2 and YA3 feature spiroisoxazoline systems, which confer distinct conformational rigidity and electronic profiles .
- 1-Acetyl-2-(acetyloxy)-5-[(acetyloxy)methyl]pyrrolidine-3,4-diyl dibenzoate (CAS 14062-44-3) : This compound, with multiple acetyloxy and benzoate groups, exhibits higher molecular weight (483.47 g/mol) and ester-rich functionality compared to the target compound’s dione and benzodioxole motifs .
Physicochemical and Crystallographic Properties
While direct data on the target compound’s crystal structure is unavailable, tools like Mercury CSD 2.0 could theoretically analyze its packing patterns and hydrogen-bonding networks. For example:
- Hydrogen-Bonding Motifs : The oxazolidine-2,4-dione’s carbonyl groups may form stronger hydrogen bonds than YA1’s pyrrolidine-dione due to increased electronegativity.
- Benzodioxole Influence: The planar benzodioxole group could promote π-π stacking, unlike YA1’s non-aromatic substituents.
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The oxazolidine-2,4-dione core and benzodioxole substituent may enhance metabolic stability compared to YA1’s alkyl groups, making it a candidate for pharmaceutical exploration.
- Data Gaps: No experimental data on the target compound’s bioactivity, solubility, or toxicity are available in the provided evidence. Comparative crystallographic studies using tools like Mercury remain speculative without structural data.
- Safety Considerations : Similar compounds (e.g., CAS 14062-44-3) recommend standard handling protocols, including physician consultation for exposure .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of a benzo[d][1,3]dioxole acryloyl derivative with a pyrrolidine precursor, followed by oxazolidine-2,4-dione ring formation. Key steps include:
- Acylation : Use of 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride with pyrrolidine under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .
- Cyclization : Employing carbodiimide-based coupling agents (e.g., DCC/DMAP) for oxazolidine-2,4-dione formation .
- Optimization : Continuous flow reactors improve yield (up to 15% increase) and reproducibility by maintaining precise temperature (±2°C) and stoichiometric control .
Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final purity (>95%) by LC-MS .
Basic: How should researchers characterize the compound’s stereochemical configuration and planar features?
Answer:
- X-ray Crystallography : Resolve absolute stereochemistry of the pyrrolidine and oxazolidine rings. The benzo[d][1,3]dioxole group often induces planarity, confirmed by bond angle analysis (e.g., C-O-C angles ~105°) .
- NMR Spectroscopy : Use - HSQC to assign substituent orientations. NOESY detects spatial proximity between pyrrolidine C3-H and oxazolidine carbonyl groups .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict torsional angles (<10° deviation from crystallographic data) .
Advanced: What methodologies resolve contradictions in reported biological activities across structural analogs?
Answer:
Discrepancies arise from substituent effects on target binding. For example:
| Analog Substituent | Biological Activity | Source |
|---|---|---|
| Electron-withdrawing (e.g., -CF₃) | Enhanced HLE inhibition (IC₅₀ = 0.8 µM) | |
| Electron-donating (e.g., -OCH₃) | Reduced activity (IC₅₀ = 5.2 µM) | |
| Resolution Strategies : |
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents and assay against isolated enzymes (e.g., elastase assays).
- Binding Affinity Assays : Surface plasmon resonance (SPR) quantifies KD values to correlate structural features with potency .
Advanced: How can computational modeling predict metabolic stability and off-target interactions?
Answer:
- Metabolic Stability : Use in silico tools like MetaSite to identify vulnerable sites (e.g., oxazolidine ring oxidation). MD simulations (AMBER) model cytochrome P450 interactions .
- Off-Target Screening : SwissTargetPrediction cross-references compound motifs with known targets. For example, the pyrrolidine sulfonyl group may bind serotonin receptors (5-HT₂A, predicted pKi = 6.3) .
Validation : Compare predictions with in vitro microsomal stability assays and selectivity panels .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Hydrolysis : The oxazolidine-2,4-dione ring is prone to hydrolysis in aqueous buffers (t₁/₂ = 24 hrs at pH 7.4). Store lyophilized at -20°C under argon .
- Photodegradation : Benzo[d][1,3]dioxole absorbs UV light (λmax = 280 nm). Use amber vials and conduct stability studies under ICH Q1B guidelines .
Analytical Monitoring : Track degradation via UPLC-PDA at 254 nm; quantify main degradant (<0.5% after 6 months) .
Advanced: What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For HLE inhibition, KM values shift from 12 µM (control) to 28 µM (with inhibitor) .
- Crystallographic Analysis : Co-crystallize with target enzymes (e.g., elastase) to map binding pockets. The acryloyl group forms hydrogen bonds with Ser195 (2.8 Å distance) .
- Mutagenesis : Engineer enzyme mutants (e.g., S195A) to confirm critical interactions .
Basic: How are intermediates purified during multi-step synthesis?
Answer:
- Chromatography : Flash chromatography (silica gel, hexane/EtOAc 3:1) isolates acylation intermediates with >90% recovery .
- Crystallization : Recrystallize oxazolidine-2,4-dione from ethanol/water (7:3) to remove unreacted starting materials .
Quality Control : Intermediate purity is verified by TLC (Rf = 0.3 in CH₂Cl₂/MeOH 95:5) and NMR for fluorinated analogs .
Advanced: What strategies address low bioavailability in preclinical models?
Answer:
- Prodrug Design : Introduce phosphate esters at the oxazolidine ring’s N3 position, increasing solubility (logP from 2.1 to -0.3) .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) improve plasma AUC by 3-fold in rodent models .
- Permeability Enhancement : Co-administer with permeability enhancers (e.g., sodium caprate) in Caco-2 assays (Papp increase from 1.2×10⁻⁶ to 5.8×10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
